N-Desacetyl 3-Demethyl Thiocolchicine

Description

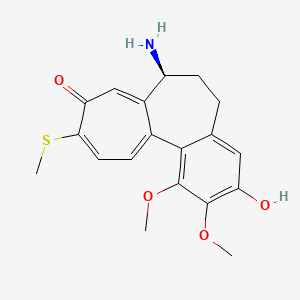

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRXCPUTQBTQG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658499 |

Source

|

| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97043-09-9 |

Source

|

| Record name | (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-10-amino-5-hydroxy-3,4-dimethoxy-14-(methylsulfanyl)tricyclo[9.5.0.0^{2,7}]hexadeca-1(16),2(7),3,5,11,14-hexaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of N Desacetyl 3 Demethyl Thiocolchicine

Microtubule Dynamics Modulation

The primary molecular target of N-Desacetyl 3-Demethyl Thiocolchicine (B1684108) is the microtubule cytoskeleton. Microtubules are dynamic polymers essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The compound's interference with these dynamic structures is a key aspect of its cellular activity.

N-Desacetyl 3-Demethyl Thiocolchicine, much like its parent compound colchicine (B1669291), directly interacts with tubulin, the dimeric protein building block of microtubules. This binding action is a critical first step in its mechanism. By binding to tubulin, the compound effectively prevents the polymerization of tubulin dimers into microtubules. nih.govdrugbank.com This inhibition of microtubule assembly disrupts the delicate equilibrium between polymerization and depolymerization that is necessary for normal microtubule function. The prevention of microtubule formation leads to a depletion of the microtubule network within the cell, which has profound consequences for cellular processes that depend on a functional cytoskeleton.

The interaction between N-Desacetyl 3-Demethyl Thiocolchicine and tubulin occurs at a specific location known as the colchicine-binding site. nih.govdrugbank.comnih.gov This binding pocket is situated on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers within a heterodimer. nih.govnih.gov The binding of compounds to this site introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. nih.gov X-ray crystallography studies of similar colchicine site inhibitors have revealed that the binding prevents the tubulin dimer from adopting the straight conformation required for microtubule assembly. nih.gov This steric hindrance is a primary reason for the potent inhibition of tubulin polymerization. Although specific structural data for N-Desacetyl 3-Demethyl Thiocolchicine's binding is not as extensively detailed as for colchicine itself, its structural similarity strongly suggests a comparable mode of interaction within this well-defined binding pocket.

The binding of colchicine-site inhibitors like N-Desacetyl 3-Demethyl Thiocolchicine significantly alters the kinetics of microtubule assembly and disassembly. The addition of colchicine to microtubules at a steady state can induce a rapid initial rate of depolymerization. nih.gov This occurs because the drug-tubulin complex can bind to the ends of existing microtubules, effectively "capping" them and preventing further subunit addition, while dissociation continues from the other end. nih.gov This leads to a net disassembly of the microtubule network. Studies with colchicine have shown that it can decrease the fraction of tubulin available for the assembly reaction without significantly changing the critical concentration required for polymerization. nih.gov The rate of microtubule disassembly can be substantial, with studies on related compounds demonstrating a half-life of decay for nonkinetochore microtubules in the range of seconds following exposure to the inhibitor. nih.gov This rapid disruption of microtubule dynamics underscores the potent effect of these compounds on the cytoskeleton.

Cell Cycle Perturbation Mechanisms

By disrupting microtubule dynamics, N-Desacetyl 3-Demethyl Thiocolchicine profoundly affects the cell cycle, a tightly regulated series of events leading to cell division. The most prominent effect is the arrest of cells in the mitotic phase, which can subsequently lead to the initiation of apoptosis.

The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for the accurate segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, N-Desacetyl 3-Demethyl Thiocolchicine prevents the assembly of a functional mitotic spindle. mdpi.com This failure to form a proper spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle in the G2/M phase. mdpi.com The cell is unable to proceed to anaphase without correctly attached chromosomes, leading to a prolonged arrest in mitosis. nih.gov This mitotic arrest is a hallmark of colchicine-site binding agents and is a direct consequence of their microtubule-destabilizing activity.

Prolonged mitotic arrest induced by microtubule-disrupting agents like N-Desacetyl 3-Demethyl Thiocolchicine is a potent trigger for apoptosis, or programmed cell death. mdpi.com While the precise pathways for this specific compound are not fully elucidated, the general mechanism for this class of drugs involves the activation of intrinsic apoptotic signaling. The cellular stress caused by mitotic arrest often leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov Key effector caspases, such as caspase-3, are activated, leading to the cleavage of essential cellular proteins and the characteristic morphological changes of apoptosis, including DNA fragmentation. nih.gov The process is often linked to the mitochondrial pathway of apoptosis, where cellular stress signals converge on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which then activates the caspase cascade. nih.govnih.gov

Data Tables

Table 1: Research Findings on Related Colchicine Site Inhibitors

| Compound Class | Key Finding | Reference |

|---|---|---|

| Colchicine Derivatives | Inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. | nih.govdrugbank.com |

| Combretastatin A-4 (CA-4) | A potent inhibitor of tubulin polymerization that binds to the colchicine site. | mdpi.com |

Receptor Interaction and Signal Transduction Studies

The interaction of N-Desacetyl 3-Demethyl Thiocolchicine with key neurotransmitter receptors is a critical aspect of its pharmacological profile. Although direct studies on this compound are not extensively available, research on its parent compound, thiocolchicoside (B1682803), provides a strong basis for understanding its potential receptor interactions.

Thiocolchicoside, a parent compound of N-Desacetyl 3-Demethyl Thiocolchicine, has been identified as a potent competitive antagonist of gamma-aminobutyric acid type A (GABAA) receptors. researchgate.netnih.govpatsnap.comselleckchem.comresearchgate.net GABAA receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, mediate inhibitory neurotransmission in the central nervous system. patsnap.comahajournals.org

Electrophysiological studies on recombinant human GABAA receptors have demonstrated that thiocolchicoside inhibits GABA-induced chloride currents. mdpi.com This antagonistic action is observed across various GABAA receptor subunit combinations (α1β1γ2L, α1β2γ2L, and α2β2γ2L) with median inhibitory concentrations (IC50) ranging from 0.13 to 0.2 µM. mdpi.com The competitive nature of this inhibition suggests that thiocolchicoside directly competes with GABA for binding to the receptor. mdpi.com This modulation of the GABAergic system is believed to be responsible for some of the neurological effects observed with thiocolchicoside, including its convulsant properties at high doses. researchgate.netmdpi.com

Table 1: Inhibitory Action of Thiocolchicoside on GABAA Receptors

| Receptor Subtype | Median Inhibitory Concentration (IC50) | Type of Inhibition | Reference |

| α1β1γ2L | 0.13 µM | Competitive | mdpi.com |

| α1β2γ2L | ~0.15 µM | Competitive | researchgate.netmdpi.com |

| α2β2γ2L | 0.2 µM | Competitive | mdpi.com |

In addition to its effects on the GABAergic system, thiocolchicoside also modulates the glycine (B1666218) receptor system. patsnap.com Glycine receptors are another class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem, that play a crucial role in motor and sensory signal processing. nih.gov

Recent research has highlighted the role of colchicine and its derivatives in modulating the inflammasome pathway, a key component of the innate immune system. mdpi.comnih.gov The NLRP3 inflammasome, in particular, is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). researchgate.netnih.gov

Colchicine has been shown to inhibit the activation of the NLRP3 inflammasome. researchgate.netahajournals.orgmdpi.comnih.govnih.gov The proposed mechanism involves the disruption of microtubule polymerization, which is a critical step in the assembly and activation of the NLRP3 inflammasome complex. researchgate.netnih.gov By preventing microtubule formation, colchicine interferes with the oligomerization of the inflammasome components, thereby reducing the cleavage of pro-caspase-1 to its active form, caspase-1. researchgate.net This, in turn, blocks the maturation and secretion of IL-1β and IL-18. researchgate.netmdpi.com This anti-inflammatory action through the inhibition of the NLRP3 inflammasome pathway is a significant aspect of the therapeutic effects of colchicine and is likely shared by its derivatives. nih.gov Some studies suggest that colchicine may also act by upregulating SIRT2, which leads to the deacetylation and inactivation of the NLRP3 inflammasome. ahajournals.org

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of N-Desacetyl 3-Demethyl Thiocolchicine into cells and its subsequent distribution within the intracellular environment are critical for its biological activity. While specific data for this compound is lacking, studies on its parent compound, colchicine, provide valuable insights into these processes.

The cellular uptake of colchicine has been shown to be concentration-dependent. nih.govresearchgate.net Studies in human colon cancer cells (SW480) have demonstrated that as the extracellular concentration of colchicine increases, so does its intracellular accumulation. nih.govresearchgate.net The primary mechanisms of cellular uptake for many small molecules involve passive diffusion, facilitated diffusion, and active transport. For molecules like colchicine and its derivatives, which can be substrates for efflux pumps such as P-glycoprotein, the net intracellular concentration is a balance between uptake and efflux. dovepress.com

Once inside the cell, the distribution of these compounds is influenced by their physicochemical properties. Colchicine is known to bind to tubulin, and this interaction is a major determinant of its intracellular localization and mechanism of action. researchgate.net The distribution to different organelles is also a key factor. While some nanoparticles are known to be entrapped in lysosomes upon entry, the specific intracellular trafficking of N-Desacetyl 3-Demethyl Thiocolchicine has not been elucidated. dovepress.com Understanding these uptake and distribution mechanisms is essential for optimizing the therapeutic potential of this class of compounds.

An Examination of the Preclinical Biological Activity of N-Desacetyl 3-Demethyl Thiocolchicine

The following article details the current understanding of the biological activity of the chemical compound N-Desacetyl 3-Demethyl Thiocolchicine, with a strict focus on preclinical research models. The information is presented to adhere to a specific structured outline, concentrating solely on the available scientific findings for this particular compound.

Biological Activity Profiling in Preclinical Research Models Excluding Clinical Studies

In Vivo Preclinical Models of Biological Activity

Anti-parasitic Activity in Model Organisms (e.g., Leishmania, C. elegans)

Extensive literature searches did not yield specific studies on the anti-parasitic activity of N-Desacetyl 3-Demethyl Thiocolchicine against the protozoan parasite Leishmania or the nematode Caenorhabditis elegans. However, the broader class of compounds to which it belongs, colchicine (B1669291) and its derivatives, are known to exhibit anti-parasitic properties by targeting tubulin, a critical component of the cytoskeleton in these organisms. mdpi.com

The mechanism of action for colchicine-site binding agents involves the disruption of microtubule polymerization. mdpi.com Microtubules are essential for various cellular functions in parasites, including cell division, motility, and maintaining cell structure. Consequently, inhibitors of tubulin polymerization represent a potential avenue for the development of anti-parasitic drugs. mdpi.com

Leishmania

Research into the anti-leishmanial activity of various compounds has shown that the disruption of microtubule function can be an effective strategy. While direct evidence for N-Desacetyl 3-Demethyl Thiocolchicine is unavailable, other compounds that interfere with tubulin dynamics have demonstrated efficacy against Leishmania species in preclinical models. The species-selective binding of these inhibitors to parasite tubulin over mammalian tubulin is a key factor in their therapeutic potential. mdpi.com

Caenorhabditis elegans

The free-living nematode C. elegans is a widely utilized model organism in anthelmintic drug discovery. Its genetic and physiological similarities to parasitic nematodes make it a valuable tool for screening compounds and elucidating mechanisms of action. nih.govsoton.ac.uk Studies have demonstrated that C. elegans is a suitable model for investigating the interactions between microtubule inhibitors and the colchicine binding site of nematode tubulin. nih.gov For instance, the inhibition of colchicine binding to C. elegans tubulin by anthelmintic drugs like mebendazole (B1676124) highlights the relevance of this target. nih.gov

Although no specific data exists for N-Desacetyl 3-Demethyl Thiocolchicine, the established role of C. elegans in studying tubulin-targeting anthelmintics suggests it would be an appropriate model for evaluating the potential activity of this compound. nih.govsoton.ac.uknih.gov

Data Tables

Due to the absence of specific research findings on the anti-parasitic activity of N-Desacetyl 3-Demethyl Thiocolchicine against Leishmania and C. elegans in the reviewed literature, no data tables can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Molecular Modifications on Tubulin Binding Affinity

The interaction between colchicinoids and tubulin is a key determinant of their biological activity. Modifications to the molecular structure can significantly alter this binding affinity.

The replacement of the C-10 methoxy (B1213986) group of colchicine (B1669291) with a thiomethyl moiety, as seen in thiocolchicine (B1684108), results in a compound that binds to the colchicine site on tubulin with high affinity. nih.gov Thiocolchicine was found to bind two to four times more rapidly to tubulin than colchicine itself. nih.gov The activation energies for the association of colchicine and thiocolchicine with tubulin are nearly identical, suggesting that the C-ring conformation may have little effect on the energetics of binding. nih.govnih.gov

Studies on C-ring modified analogs have shown that introducing a heterocyclic ring at the C8,12 position can alter the structural conformation, thereby affecting the colchicine-tubulin interaction and potentially decreasing the inhibitory activity towards microtubule polymerization. nih.gov In some cases, these modifications can even appear to enhance microtubule polymerization. nih.gov The binding of colchicine site inhibitors can induce a conformational change in the tubulin heterodimer from a straight to a curved structure, which inhibits microtubule assembly. nih.govnih.gov

The B-ring, while not essential for tubulin binding, plays a role in the kinetics of the interaction. researchgate.net The size of substituents on the B-ring has been shown to be inversely correlated with tubulin binding kinetics. researchgate.net Furthermore, rapid and reversible binding has been observed in a thiocolchicine analogue with a six-membered B-ring, indicating the binding site can accommodate a more coplanar phenyltropone system. nih.gov

| Compound | Modification | Impact on Tubulin Binding |

| Thiocolchicine | C-10 OCH₃ replaced by SCH₃ | Binds 2-4 times faster than colchicine. nih.gov |

| C-ring modified analogs | Introduction of N-O heterocycle at C8,12 | Changed interaction with tubulin, sometimes decreasing inhibitory activity. nih.gov |

| B-ring modified analogs | Six-membered B-ring | Rapid, reversible binding, suggesting accommodation of a more coplanar conformation. nih.gov |

Influence of Substituents on Antiproliferative Potency

The antiproliferative activity of thiocolchicine derivatives is highly dependent on the nature and position of various substituents. Esterification of the phenolic group in 3-demethylthiocolchicine (B195318) has been shown to produce compounds with superior activity as inhibitors of tubulin polymerization and cancer cell growth compared to the parent drug. nih.gov

A series of amine analogs of thiocolchicine, synthesized via reductive amination, exhibited potent antiproliferative activities in the nanomolar range against several tumor cell lines. nih.govresearchgate.net Many of these derivatives showed higher cytotoxicity than colchicine and were able to overcome drug resistance in a human colon adenocarcinoma resistant cell line. researchgate.net

Modifications on the A-ring, such as the introduction of a Michael acceptor moiety, have also yielded derivatives with cytotoxic activity in the nanomolar range. researchgate.net These compounds effectively disrupt the mitotic spindle and lead to apoptosis. researchgate.net Similarly, substitutions at the C1 position of the A-ring can influence hydration affinity and solubility, which in turn affects the biological profile. nih.gov

| Derivative Class | Modification | Effect on Antiproliferative Potency | Cell Lines |

| 3-Demethylthiocolchicine Esters | Esterification of the phenolic group | Superior activity over parent drug. nih.gov | L1210 murine leukemia. nih.gov |

| Thiocolchicine Amine Analogs | Reductive amination at C-10 | Nanomolar IC₅₀ values, overcame drug resistance. nih.govresearchgate.net | Four tumor cell lines, including LoVo/DX. nih.govresearchgate.net |

| Ring A Modified Analogs | Michael acceptor moiety | Nanomolar cytotoxic activity. researchgate.net | Not specified. researchgate.net |

| C1-Substituted Analogs | Substitution at H-donor/acceptor sites | Efficient control of solubility and attractive biological profiles. nih.gov | A549, MCF-7, LoVo. nih.gov |

Derivatization at Specific Ring Positions (A, B, C) and their Functional Significance

Modifications at each of the three rings of the thiocolchicine scaffold have distinct effects on biological activity.

Ring A: The trimethoxyphenyl A-ring is crucial for tubulin binding. researchgate.net The introduction of bulky groups can lead to a loss of activity. researchgate.net However, synthesizing derivatives with a Michael acceptor moiety in ring A can result in compounds with potent cytotoxic activity that can covalently bind to cysteine residues at the colchicine-binding site of tubulin. researchgate.net

Ring B: The seven-membered B-ring is not considered essential for tubulin binding but is important for governing biophysical stability. researchgate.net Modifications at the C-7 position, such as changing the N-acyl group, can lead to compounds with superior activity as inhibitors of tubulin polymerization compared to the parent drug. nih.gov

Ring C: The tropolone (B20159) C-ring is a primary site for modifications aimed at enhancing pharmacological properties. Replacing the methoxy group at C-10 with various amine substituents has yielded potent antiproliferative agents. nih.govresearchgate.netnih.gov These modifications can also alter molecular stability and lipid solubility. nih.gov While significant modifications on the C-ring can affect the interaction with tubulin, the biological activity is often preserved as long as the conjugated ring system remains intact. researchgate.netresearchgate.net

Role of Linkers and Conjugates in Modulating Activity

The development of conjugates represents a strategy to modulate the activity and selectivity of thiocolchicine derivatives. Dimeric compounds, created by condensing thiocolchicine with podophyllotoxin using various dicarboxylic acids as linkers, have been synthesized and evaluated. birmingham.ac.uk

The biological activity of these conjugates was found to be significantly influenced by the spacer unit. birmingham.ac.uk This suggests that the design of the linker is crucial for creating new molecules where the spacer can improve properties like solubility and modulate efficacy. birmingham.ac.uk The formation of such divalent compounds can result in a new chemical entity whose biological activity is not simply the sum of its components, indicating a different mode of interaction with the biological target. nih.gov

Computational and Theoretical Investigations of N Desacetyl 3 Demethyl Thiocolchicine

Molecular Docking Studies with Target Proteins (e.g., Tubulin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Desacetyl 3-Demethyl Thiocolchicine (B1684108) and its analogs, docking studies have been instrumental in understanding their interaction with tubulin, a key protein involved in microtubule formation and a major target for anticancer drugs.

Research has shown that derivatives of N-deacetylthiocolchicine bind to the colchicine-binding site on β-tubulin. uantwerpen.be Docking studies revealed that several of these derivatives exhibit strong binding energies, in some cases lower (more favorable) than colchicine (B1669291) itself. uantwerpen.be For instance, the calculated binding energy for colchicine is -8.09 kcal/mol, while some N-deacetylthiocolchicine derivatives showed binding energies lower than -8.70 kcal/mol. uantwerpen.be These findings suggest a high affinity for the tubulin target.

The binding mode of these compounds within the colchicine site involves specific interactions with key amino acid residues. For example, the trimethoxyphenyl ring of colchicine analogs typically occupies one pocket of the binding site, forming hydrophobic interactions with residues like Lys254 and Leu248. semanticscholar.org The central seven-membered ring and its substituents form further interactions within the binding cavity. semanticscholar.org In some cases, hydrogen bonds are formed with residues such as Lys352 and Cys241, further stabilizing the complex. semanticscholar.org

The table below summarizes the binding affinities of selected compounds to the tubulin protein as determined by molecular docking studies.

| Compound | Binding Affinity (kcal/mol) | Reference |

| Colchicine | -8.09 | uantwerpen.be |

| N-deacetylthiocolchicine derivatives | < -8.70 | uantwerpen.be |

| DAMA-colchicine | -10.70 | nih.gov |

| Grossgemin Amino Derivative 3 | -25.05 | semanticscholar.org |

| Colchicine (in other study) | -26.13 | semanticscholar.org |

Molecular Dynamics Simulations of Compound-Target Interactions

To further investigate the stability and dynamics of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a more dynamic picture of the interactions over time, taking into account the flexibility of both the ligand and the protein.

For colchicine analogs, MD simulations have been used to study their interaction with different tubulin isotypes. nih.gov These simulations help in understanding the differential binding affinities observed for various isotypes, which can be crucial for developing more selective anticancer agents. nih.gov The stability of the complex is often assessed by analyzing parameters like the root mean square deviation (RMSD) of the protein backbone and the ligand over the simulation time. nih.gov A stable RMSD suggests that the ligand remains securely bound within the active site.

MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov This detailed information on the dynamic behavior of the compound within the binding pocket is essential for rational drug design and for understanding the molecular basis of its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their potency.

In the context of tubulin inhibitors, QSAR models have been developed for various classes of compounds that bind to the colchicine site. mdpi.commdpi.com These models typically use a set of calculated molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. By correlating these descriptors with the experimentally determined biological activity (e.g., IC50 values for tubulin polymerization inhibition), a predictive model can be built. mdpi.com

For thiocolchicine derivatives, QSAR studies can help in understanding how modifications at different positions of the molecule, such as the N-acetyl group or the C3-demethyl position, affect their antitubulin activity. nih.gov The insights gained from QSAR models can guide the synthesis of new analogs with improved potency and selectivity.

Free Energy Calculations for Ligand Binding

To obtain a more quantitative estimate of the binding affinity between a ligand and its target protein, free energy calculation methods are used. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often applied to the snapshots generated from MD simulations.

These calculations have been employed to investigate the binding of colchicine analogs, such as N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), to different tubulin isotypes. nih.gov The calculated binding free energies can help to explain the experimentally observed differences in affinity and provide a more rigorous assessment of the ligand's binding strength than docking scores alone. By decomposing the total binding free energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation), researchers can gain a deeper understanding of the driving forces behind ligand binding.

Prediction of Biological Profiles and Selectivity Indices

Computational methods are also utilized to predict the broader biological profiles of compounds and to estimate their selectivity. This is particularly important for anticancer drug development, where selectivity for cancer cells over healthy cells is a critical factor.

For derivatives of N-deacetylthiocolchicine, studies have shown that many of these compounds exhibit a favorable selectivity index (SI), especially against certain cancer cell lines. uantwerpen.be The SI is a ratio of the cytotoxicity of a compound against normal cells to its cytotoxicity against cancer cells. A higher SI indicates greater selectivity.

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another important aspect of profiling potential drug candidates. While not explicitly detailed in the provided search results for N-Desacetyl 3-Demethyl Thiocolchicine, this is a standard computational approach in modern drug discovery to assess the druglikeness of a compound. These predictions, combined with the affinity and selectivity data, provide a comprehensive in silico assessment of a compound's potential as a therapeutic agent.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including complex natural product derivatives like N-Desacetyl 3-Demethyl Thiocolchicine (B1684108). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

While specific spectral data for N-Desacetyl 3-Demethyl Thiocolchicine is not extensively published, analysis of closely related analogs like 3-demethylcolchicine provides a strong basis for predicting its spectral features. google.com The ¹H NMR spectrum is expected to show distinct signals for protons in different chemical environments. Key expected resonances would include those for the aromatic protons on the two ring systems, signals for the methoxy (B1213986) groups, and characteristic peaks for the protons on the seven-membered tropolone (B20159) ring. A significant differentiating feature compared to its acetylated counterpart, 3-demethylthiocolchicine (B195318), would be the absence of the sharp singlet around 1.8-2.0 ppm corresponding to the acetyl (CH₃) protons. Furthermore, the signal for the proton attached to the nitrogen at C-7 would appear as part of an amine (NH₂) group rather than an amide (NH) proton.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon skeleton map. For N-Desacetyl 3-Demethyl Thiocolchicine, distinct signals would be expected for the carbonyl carbon of the tropolone ring, carbons of the aromatic rings, methoxy carbons, and the carbons of the heptalene (B1236440) core. The absence of signals corresponding to the acetyl group's carbonyl (typically ~170 ppm) and methyl (typically ~22 ppm) carbons would be a key confirmation of the "N-desacetyl" structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for N-Desacetyl 3-Demethyl Thiocolchicine (Predictions based on general chemical shift knowledge and data from related colchicinoids google.com)

| Feature | Technique | Expected Chemical Shift (ppm) | Structural Interpretation |

|---|---|---|---|

| Amine Protons | ¹H NMR | Broad, variable | Protons of the primary amine (-NH₂) at C-7 |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Protons on the benzene (B151609) and tropolone rings |

| Methoxy Protons | ¹H NMR | 3.5 - 4.0 | -OCH₃ protons at C-1 and C-2 |

| Methylthio Protons | ¹H NMR | ~2.4 | -SCH₃ protons at C-10 |

| Aliphatic Protons | ¹H NMR | 1.9 - 2.5 | Protons of the dihydrobenzo[a]heptalene core |

| Tropolone Carbonyl | ¹³C NMR | ~180 | C=O carbon at C-9 |

| Aromatic/Olefinic Carbons | ¹³C NMR | 110 - 165 | Carbons of the benzene and tropolone rings |

| Methoxy Carbons | ¹³C NMR | 55 - 65 | Carbons of the -OCH₃ groups |

| Methylthio Carbon | ¹³C NMR | ~15 | Carbon of the -SCH₃ group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern. For N-Desacetyl 3-Demethyl Thiocolchicine (C₁₉H₂₁NO₄S), the expected monoisotopic mass is approximately 359.12 g/mol . finetechchem.comcymitquimica.com

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the elemental formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions of colchicinoid compounds for MS analysis. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. While a specific fragmentation pattern for N-Desacetyl 3-Demethyl Thiocolchicine is not detailed in the available literature, predictable fragmentation pathways can be inferred from its structure and studies on similar molecules. mdpi.com Common fragmentation would likely involve:

Cleavage of the methoxy groups.

Loss of the methylthio group (-SCH₃).

Ring cleavage of the heptalene system.

Cleavage adjacent to the C-7 amine group.

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the identity of the compound. This technique is particularly valuable in distinguishing between closely related impurities during the analysis of Thiocolchicoside (B1682803). nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation in Research

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of N-Desacetyl 3-Demethyl Thiocolchicine and for its analysis in the presence of Thiocolchicoside and other related substances. nih.govresearchgate.net This compound is often used as a reference standard in the quality control of Thiocolchicoside drug products. synzeal.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net The separation is typically achieved on a C18 stationary phase, which is nonpolar. nih.gov A polar mobile phase, often a mixture of water or an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compounds from the column. nih.govresearchgate.net

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its different polarity compared to Thiocolchicoside (which is glycosylated) and 3-demethylthiocolchicine (which is acetylated), N-Desacetyl 3-Demethyl Thiocolchicine will have a distinct retention time, allowing for its effective separation. Detection is most commonly performed using a UV-Vis detector, as the conjugated tropolone system in the molecule absorbs strongly in the UV region, typically around 257 nm. nih.gov

Table 2: Typical RP-HPLC Parameters for the Analysis of Thiocolchicoside and Related Compounds

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Elutes compounds from the column; gradient or isocratic | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and retention times | nih.govresearchgate.net |

| Detection | UV at ~257 nm | Quantifies the compound based on UV absorbance | nih.gov |

| Temperature | Ambient or controlled (e.g., 40°C) | Affects viscosity and separation efficiency | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption frequency range.

Key expected IR absorption bands would include:

A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration from the phenolic hydroxyl group.

Two distinct peaks in the 3300-3500 cm⁻¹ region, indicative of the symmetric and asymmetric N-H stretching of the primary amine group (-NH₂).

Strong absorption around 1600-1620 cm⁻¹ from the C=O stretching of the tropolone carbonyl group.

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic and tropolone rings.

Bands corresponding to C-O stretching of the ether linkages (methoxy groups) around 1000-1300 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for N-Desacetyl 3-Demethyl Thiocolchicine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3200 - 3600 | O-H Stretch (broad) | Phenol (-OH) |

| 2850 - 3100 | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1610 | C=O Stretch | Tropolone Carbonyl |

| 1450 - 1600 | C=C Stretch | Aromatic & Tropolone Rings |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is analyzed to build up a precise 3D model of the electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.

This technique is invaluable for unambiguously confirming the molecule's absolute configuration and understanding its conformational preferences in the solid state. Research on related compounds, such as colchicine (B1669291) and its analogs, has utilized X-ray crystallography to understand how these molecules interact with their biological targets, like tubulin. nih.gov The solid-state forms of the parent drug, Thiocolchicoside, have also been characterized using X-ray powder diffraction (XRPD), a related technique. researchgate.net

To date, the single-crystal X-ray structure of N-Desacetyl 3-Demethyl Thiocolchicine has not been reported in the surveyed scientific literature. Obtaining such a structure would provide ultimate proof of its chemical identity and conformation, serving as a definitive reference for all other analytical methods.

Future Directions and Emerging Research Avenues for N Desacetyl 3 Demethyl Thiocolchicine

Development of Novel Analogues with Enhanced Biological Selectivity

The quest for greater therapeutic efficacy and reduced toxicity is a primary driver in drug discovery. For N-Desacetyl 3-Demethyl Thiocolchicine (B1684108), the development of novel analogues will be a critical research frontier. The free amine group at the N-7 position, a result of deacetylation, and the hydroxyl group at the C-3 position from demethylation, serve as ideal handles for chemical modification.

Future research will likely focus on creating libraries of derivatives by introducing a diverse range of substituents at these positions. For instance, N-acylation of the deacetylated amine with various functional groups could modulate lipophilicity, cell permeability, and target engagement. Studies on N-acyldeacetylthiocolchicines have demonstrated that such modifications can significantly impact bioactivity. nih.gov Similarly, esterification or etherification of the 3-hydroxyl group could fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of a series of esters and carbonates from demethylated colchicine (B1669291) and thiocolchicine analogues has already shown promise in yielding compounds with considerable in vitro antiproliferative activity. mdpi.com

The overarching goal of these synthetic endeavors will be to achieve enhanced biological selectivity. This involves designing analogues that preferentially target cancer cells over healthy cells, thereby widening the therapeutic window. High-throughput screening of these novel compounds against panels of cancer cell lines, alongside normal cell lines, will be essential to identify candidates with improved selectivity indices.

Table 1: Potential Modifications of N-Desacetyl 3-Demethyl Thiocolchicine and Their Rationale

| Modification Site | Type of Modification | Potential Impact |

| N-7 Amine | Acylation with aliphatic/aromatic groups | Modulate lipophilicity and cell uptake |

| N-7 Amine | Carbamate formation | Alter tubulin binding affinity |

| C-3 Hydroxyl | Esterification | Improve pro-drug potential |

| C-3 Hydroxyl | Etherification | Enhance metabolic stability |

Exploration of Alternative Molecular Targets and Pathways

While the primary mechanism of action for colchicinoids is the disruption of microtubule dynamics through tubulin binding, there is growing evidence that these compounds may have other molecular targets. Future research on N-Desacetyl 3-Demethyl Thiocolchicine should not be confined to its role as a tubulin inhibitor.

Unbiased screening approaches, such as proteomic profiling and chemical genetics, could reveal novel binding partners and signaling pathways affected by this specific analogue. It is plausible that the unique structural features of N-Desacetyl 3-Demethyl Thiocolchicine may lead to interactions with proteins other than tubulin, potentially opening up new therapeutic applications. For example, some studies on related compounds suggest that factors beyond tubulin binding are important for their biological effects. nih.gov

Investigating the impact of N-Desacetyl 3-Demethyl Thiocolchicine on key cellular processes such as apoptosis, autophagy, and inflammatory signaling pathways will be a fruitful area of research. Identifying alternative targets could also provide a basis for overcoming resistance to traditional tubulin-binding agents.

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles)

A significant challenge with many potent chemotherapeutic agents, including colchicine derivatives, is their systemic toxicity. Advanced drug delivery systems offer a promising strategy to mitigate this issue by enabling targeted delivery of the drug to the tumor site.

The integration of N-Desacetyl 3-Demethyl Thiocolchicine with nanoparticle-based carriers is a particularly exciting avenue of future research. Liposomes, polymeric nanoparticles, and micelles could be engineered to encapsulate the compound, shielding it from premature degradation and reducing off-target effects. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells, thereby enhancing drug accumulation in the tumor.

The development of such nanoformulations would require extensive preclinical evaluation, including studies on drug loading efficiency, release kinetics, stability, and in vivo biodistribution and efficacy. The successful application of this technology could transform the therapeutic potential of N-Desacetyl 3-Demethyl Thiocolchicine.

Application in Mechanistic Biology and Chemical Biology Probes

High-quality chemical probes are invaluable tools for dissecting complex biological processes. N-Desacetyl 3-Demethyl Thiocolchicine, with its distinct functional groups, is an excellent candidate for development into a chemical probe.

By attaching fluorescent dyes or affinity tags (like biotin) to the N-7 amine or C-3 hydroxyl group, researchers can create powerful tools for visualizing the subcellular localization of the compound and identifying its binding partners through pull-down assays followed by mass spectrometry. These probes can help to elucidate the compound's mechanism of action in a cellular context and confirm target engagement.

Moreover, the development of photo-activatable derivatives of N-Desacetyl 3-Demethyl Thiocolchicine could allow for precise spatiotemporal control over its activity, enabling researchers to study the immediate downstream effects of target inhibition with high resolution.

Investigation of Resistance Mechanisms and Strategies to Overcome Them (Preclinical)

Drug resistance is a major obstacle in cancer therapy. As with other antimitotic agents, it is anticipated that cancer cells may develop resistance to N-Desacetyl 3-Demethyl Thiocolchicine. Preclinical investigation into these potential resistance mechanisms is a crucial area of future research.

This would involve generating resistant cancer cell lines in the laboratory through prolonged exposure to the compound. Subsequent genomic, transcriptomic, and proteomic analyses of these resistant cells compared to their sensitive counterparts could reveal the underlying mechanisms of resistance. Common mechanisms might include the upregulation of drug efflux pumps (e.g., P-glycoprotein), mutations in the target protein (tubulin), or activation of bypass signaling pathways.

Once resistance mechanisms are identified, strategies to overcome them can be developed. This could involve the co-administration of N-Desacetyl 3-Demethyl Thiocolchicine with inhibitors of drug efflux pumps or with agents that target the identified bypass pathways. Furthermore, novel analogues of N-Desacetyl 3-Demethyl Thiocolchicine could be specifically designed to evade these resistance mechanisms.

Potential for Combination Research in Preclinical Models

Combination therapy is a cornerstone of modern cancer treatment, often leading to synergistic effects and a reduction in the likelihood of developing drug resistance. The future for N-Desacetyl 3-Demethyl Thiocolchicine in a clinical setting will likely involve its use in combination with other anticancer agents.

Preclinical studies in cell culture and animal models will be essential to identify effective combination strategies. N-Desacetyl 3-Demethyl Thiocolchicine could be paired with a wide range of other drugs, including:

DNA-damaging agents: By arresting cells in mitosis, N-Desacetyl 3-Demethyl Thiocolchicine could sensitize them to the effects of drugs that damage DNA.

Targeted therapies: Combining it with inhibitors of specific oncogenic pathways (e.g., tyrosine kinase inhibitors) could lead to a more comprehensive attack on cancer cells.

Immunotherapies: There is emerging evidence that some microtubule-targeting agents can modulate the tumor microenvironment and enhance anti-tumor immunity. Investigating this potential for N-Desacetyl 3-Demethyl Thiocolchicine would be a novel and exciting research direction.

These preclinical combination studies will require careful design to assess for synergy, additivity, or antagonism, and to establish optimal dosing schedules.

Q & A

Basic Research Questions

Q. How can N-Desacetyl 3-Demethyl Thiocolchicine be structurally characterized using analytical techniques?

- Methodological Answer : Structural characterization requires a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% as per HPLC data in and ) and spectroscopic methods. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the molecular structure (C₁₉H₂₁NO₄S, CAS 97043-09-9) . For HPLC analysis, methods optimized for colchicine derivatives (e.g., C18 columns, UV detection at 245 nm) can be adapted, as demonstrated in studies analyzing 3-demethylcolchicine and related alkaloids .

Q. What are the primary mechanisms of action of N-Desacetyl 3-Demethyl Thiocolchicine in cellular models?

- Methodological Answer : Thiocolchicine derivatives inhibit microtubule polymerization by binding to tubulin, disrupting mitotic spindle formation. For example, thiocolchicine analogs exhibit IC₅₀ values of ~2.5 µM for tubulin inhibition and induce apoptosis in cancer cell lines . Researchers should validate these mechanisms using in vitro microtubule assembly assays (e.g., turbidity measurements) and apoptosis markers (e.g., caspase-3 activation).

Q. How can researchers isolate N-Desacetyl 3-Demethyl Thiocolchicine from natural sources?

- Methodological Answer : Isolation involves extracting colchicine-rich plant tissues (e.g., Colchicum species) with polar solvents (ethanol/water), followed by chromatographic purification. HPLC coupled with UV detection (245 nm) is effective for separating tropolone alkaloids, including 3-demethylcolchicine and N-deacetyl-N-formylcolchicine, as described in validated protocols .

Advanced Research Questions

Q. What experimental strategies address discrepancies in bioactivity data for thiocolchicine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in compound purity (>95% vs. lower grades) or assay conditions (e.g., tubulin isoform specificity). Researchers should:

- Standardize purity assessments using HPLC and quantitative NMR.

- Compare results across multiple cell lines (e.g., pancreatic cancer vs. leukemia models) to evaluate tissue-specific effects .

- Validate findings with structural analogs (e.g., 3-Demethyl Thiocolchicine-d3) to confirm structure-activity relationships .

Q. How can metabolic pathways of N-Desacetyl 3-Demethyl Thiocolchicine be tracked in vivo?

- Methodological Answer : Stable isotope-labeled analogs (e.g., 3-Demethyl Thiocolchicine-d3 3-O-β-D-Glucuronide) enable precise tracking via LC-MS/MS . For glucuronidation studies, incubate the compound with liver microsomes and quantify metabolites using validated protocols for colchicine derivatives .

Q. What advanced synthetic routes are available for generating N-Desacetyl 3-Demethyl Thiocolchicine derivatives?

- Methodological Answer : Semi-synthesis from colchicine involves:

Demethylation : Selective removal of methyl groups using boron tribromide.

Acetylation/Deacetylation : Controlled reaction with acetic anhydride or hydrolases .

Thiocolchicine Modification : Introduce sulfur substituents via nucleophilic substitution .

Purity must be confirmed at each step using HPLC and MS .

Q. How do structural modifications (e.g., glucuronidation) alter the pharmacokinetics of thiocolchicine derivatives?

- Methodological Answer : Glucuronide conjugates (e.g., 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide) improve solubility but reduce cell permeability. Assess using:

- Caco-2 cell monolayers for intestinal absorption.

- Plasma protein binding assays to evaluate free fraction availability .

Key Considerations for Experimental Design

- Safety Protocols : Handle derivatives with strict PPE (gloves, eye protection) due to toxicity risks .

- Data Reproducibility : Use certified reference standards (e.g., TRC D231330) for calibration .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly in cancer models .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.